molecular formula C22H32N4O2 B12263085 2-[4-({4-[4-(Pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]cyclobutan-1-ol

2-[4-({4-[4-(Pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]cyclobutan-1-ol

Cat. No.: B12263085
M. Wt: 384.5 g/mol
InChI Key: FTNZWUKWKDYYSL-UHFFFAOYSA-N
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Description

2-[4-({4-[4-(Pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]cyclobutan-1-ol is a complex organic compound featuring multiple functional groups, including piperazine, pyridine, and cyclobutanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-({4-[4-(Pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]cyclobutan-1-ol typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperazine Derivative: This involves the reaction of pyridine with piperazine under controlled conditions to form the pyridin-2-ylpiperazine intermediate.

    Alkyne Addition: The intermediate is then reacted with a but-2-yn-1-yl halide to introduce the alkyne functionality.

    Cyclobutanol Formation: The final step involves the reaction of the alkyne intermediate with a cyclobutanol derivative under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[4-({4-[4-(Pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]cyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine or pyridine derivatives.

Scientific Research Applications

2-[4-({4-[4-(Pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]cyclobutan-1-ol has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.

    Biology: Investigation of its biological activity, including potential antimicrobial or anticancer properties.

    Material Science: Use in the development of novel materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism of action of 2-[4-({4-[4-(Pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]cyclobutan-1-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research.

Properties

Molecular Formula

C22H32N4O2

Molecular Weight

384.5 g/mol

IUPAC Name

2-[4-[4-(4-pyridin-2-ylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]cyclobutan-1-ol

InChI

InChI=1S/C22H32N4O2/c27-21-7-6-20(21)25-12-8-19(9-13-25)28-18-4-3-11-24-14-16-26(17-15-24)22-5-1-2-10-23-22/h1-2,5,10,19-21,27H,6-9,11-18H2

InChI Key

FTNZWUKWKDYYSL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1N2CCC(CC2)OCC#CCN3CCN(CC3)C4=CC=CC=N4)O

Origin of Product

United States

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